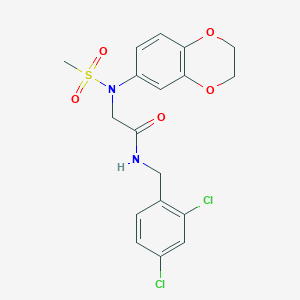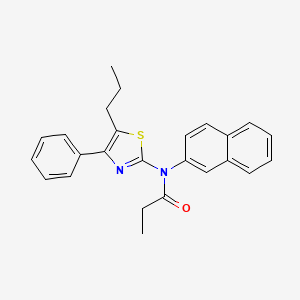![molecular formula C16H12Cl2F3NO2 B4076378 2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4076378.png)
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide, also known as CPPC, is a synthetic compound that has been widely used in scientific research due to its potential as a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is predominantly expressed in sensory neurons and plays an important role in pain perception and inflammation. CPPC has been shown to inhibit TRPV1-mediated responses in various in vitro and in vivo models, making it a valuable tool for investigating the physiological and pathological functions of TRPV1.
Mécanisme D'action
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide acts as a selective antagonist of TRPV1 by binding to the channel and preventing its activation by various stimuli, such as capsaicin, heat, and protons. The binding site of this compound on TRPV1 has been identified to be in the pore region of the channel, which is critical for ion permeation and gating. By inhibiting TRPV1-mediated responses, this compound can modulate the activity of sensory neurons and reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in different experimental models. For example, this compound can reduce capsaicin-induced calcium influx and cAMP accumulation in sensory neurons, indicating its inhibitory effect on TRPV1 signaling. This compound can also attenuate nociceptive responses in various pain models, such as formalin-induced pain, neuropathic pain, and inflammatory pain. In addition, this compound can inhibit the release of pro-inflammatory cytokines and chemokines in immune cells, suggesting its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, such as its potential off-target effects and species differences in TRPV1 expression and function. Therefore, careful controls and validation experiments are necessary to ensure the specificity and reliability of this compound-mediated effects.
Orientations Futures
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has opened up new avenues for investigating the role of TRPV1 in various physiological and pathological processes. In the future, this compound can be used to further explore the molecular mechanisms of TRPV1 activation and inhibition, and to identify novel TRPV1 modulators with improved pharmacological properties. This compound can also be used to investigate the potential therapeutic benefits of TRPV1 antagonism in various diseases, such as chronic pain, cancer, and metabolic disorders. Finally, this compound can be used to study the interaction between TRPV1 and other signaling pathways, such as the immune system and the microbiome, to gain a better understanding of the complex physiological and pathological functions of TRPV1.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide has been extensively used in scientific research to investigate the role of TRPV1 in various physiological and pathological processes. For example, this compound has been used to study the contribution of TRPV1 to acute and chronic pain, itch, inflammation, and thermoregulation. This compound has also been used to investigate the potential therapeutic benefits of TRPV1 antagonism in various diseases, such as inflammatory bowel disease, asthma, and cancer.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9(24-12-4-2-3-10(17)7-12)15(23)22-11-5-6-14(18)13(8-11)16(19,20)21/h2-9H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLSJYUBIWGYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate](/img/structure/B4076301.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B4076309.png)
![1-{3-[(4-chlorophenyl)thio]propyl}piperazine oxalate](/img/structure/B4076317.png)
![methyl 4-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4076318.png)
![2-methyl-7-{[(4-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B4076322.png)

methyl]-8-quinolinol](/img/structure/B4076335.png)
![N-(2-hydroxy-2-phenylethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B4076340.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]piperazine oxalate](/img/structure/B4076360.png)
![N-[4-(3-methoxyphenoxy)butyl]cyclopentanamine oxalate](/img/structure/B4076361.png)
![1-[4-(4-chloro-3-ethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076365.png)
![N-allyl-N-[2-(4-isopropyl-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076383.png)
![N-[2-(2-biphenylyloxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4076397.png)